- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6], Organic Letters, 2011, 13(4), 648-651

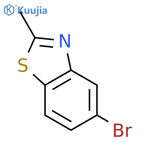

Cas no 90418-93-2 (2-Methylbenzodthiazole-5-carbonitrile)

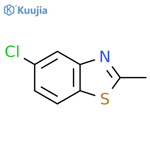

90418-93-2 structure

Nombre del producto:2-Methylbenzodthiazole-5-carbonitrile

Número CAS:90418-93-2

MF:C9H6N2S

Megavatios:174.222340106964

MDL:MFCD18415973

CID:798343

2-Methylbenzodthiazole-5-carbonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 2-Methylbenzo[d]thiazole-5-carbonitrile

- 2-methyl-1,3-benzothiazole-5-carbonitrile

- 5-Benzothiazolecarbonitrile,2-methyl-

- 5-Benzothiazolecarbonitrile,2-methyl-(7CI,9CI)

- 5-cyano-2-methylbenzothiazole

- 2-methylbenzothiazole-5-carbonitrile

- LMGBAGZYSFICDQ-UHFFFAOYSA-N

- 2-methyl-5-benzothiazolecarbonitrile

- FCH1148315

- AX8236974

- ST24022346

- Z5314

- 2-METHYL-5-BENZO[D]THIAZOLECARBONITRILE

- 2-Methyl-5-benzothiazolecarbonitrile (ACI)

- 2-Methylbenzodthiazole-5-carbonitrile

-

- MDL: MFCD18415973

- Renchi: 1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3

- Clave inchi: LMGBAGZYSFICDQ-UHFFFAOYSA-N

- Sonrisas: N#CC1C=C2C(SC(C)=N2)=CC=1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 220

- Superficie del Polo topológico: 64.9

Propiedades experimentales

- Punto de ebullición: 325.1±15.0℃ at 760 mmHg

2-Methylbenzodthiazole-5-carbonitrile Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

2-Methylbenzodthiazole-5-carbonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126394-250mg |

2-methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 97% | 250mg |

$*** | 2023-05-29 | |

| Ambeed | A127333-1g |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 97% | 1g |

$141.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D961216-100mg |

5-Benzothiazolecarbonitrile, 2-methyl- |

90418-93-2 | 97% | 100mg |

$90 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59140-100mg |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 97% | 100mg |

¥283.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0983315-5g |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 95% | 5g |

$520 | 2024-08-02 | |

| TRC | M113360-100mg |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 100mg |

$ 260.00 | 2022-06-04 | ||

| TRC | M113360-500mg |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 500mg |

$ 845.00 | 2022-06-04 | ||

| TRC | M113360-250mg |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 250mg |

$ 535.00 | 2022-06-04 | ||

| Alichem | A051000104-5g |

5-Cyano-2-methylbenzothiazole |

90418-93-2 | 98% | 5g |

$1471.47 | 2023-08-31 | |

| abcr | AB439556-1 g |

2-Methylbenzo[d]thiazole-5-carbonitrile, 95%; . |

90418-93-2 | 95% | 1g |

€496.10 | 2023-07-18 |

2-Methylbenzodthiazole-5-carbonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; heated

1.2 Solvents: Acetonitrile , Water ; 18 h, 70 °C

1.2 Solvents: Acetonitrile , Water ; 18 h, 70 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide Solvents: Acetone , Water

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide

Referencia

- Potent and orally efficacious benzothiazole amides as TRPV1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6205-6211

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , X-Phos Solvents: Isopropanol ; 2 h, 80 °C

Referencia

- A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides, Organic Process Research & Development, 2016, 20(8), 1540-1545

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel dichloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 3.5 h, 80 °C; 80 °C → rt

Referencia

- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP, Organic Letters, 2017, 19(8), 2118-2121

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C

Referencia

- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions, ACS Catalysis, 2019, 9(4), 3360-3365

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; heated

1.2 Reagents: Potassium carbonate Solvents: tert-Butanol , Water ; 18 h, 80 °C; 80 °C → rt

1.3 Reagents: Ethyl acetate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: tert-Butanol , Water ; 18 h, 80 °C; 80 °C → rt

1.3 Reagents: Ethyl acetate Solvents: Water ; rt

Referencia

- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Mesylates in Water or tBuOH/Water, Angewandte Chemie, 2010, 49(47), 8918-8922

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Tris(trimethylsilyl)silane , Bromotrimethylsilane , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel iodide (NiI2) , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Anisole ; 36 h, 50 °C

Referencia

- Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides, Organic Letters, 2022, 24(12), 2271-2275

2-Methylbenzodthiazole-5-carbonitrile Raw materials

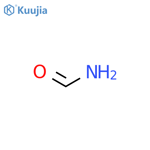

- Formamide

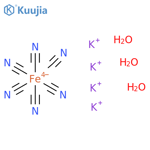

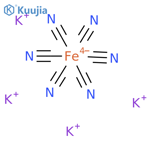

- Potassium hexacyanoferrate

- Potassium Ferrocyanide Trihydrate

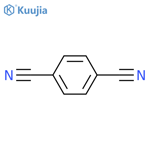

- 1,4-Dicyanobenzene

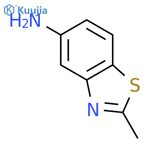

- 2-methyl-1,3-benzothiazol-5-amine

- 5-Chloro-2-methyl-1,3-benzothiazole

- 5-Bromo-2-methylbenzothiazole

2-Methylbenzodthiazole-5-carbonitrile Preparation Products

2-Methylbenzodthiazole-5-carbonitrile Literatura relevante

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

2. Back matter

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

90418-93-2 (2-Methylbenzodthiazole-5-carbonitrile) Productos relacionados

- 95-26-1(2,5-Dimethylbenzothiazole)

- 42474-60-2(2-methyl-1,3-benzothiazole-6-carbonitrile)

- 40219-06-5(2-PROPENETHIOAMIDE, 2-CYANO-3-PHENYL-)

- 1375151-44-2(3-(6-Trifluoromethylpyridin-3-yl)-benzaldehyde)

- 93647-07-5(3-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-4-oxopentanoic acid)

- 1804382-57-7(5-Amino-3-cyano-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

- 1851764-98-1(1H-1,2,4-Triazole-5-methanethiol, 3-methyl-)

- 1806828-96-5(3-Bromo-4-cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine)

- 2171984-37-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4-methylpentanoic acid)

- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90418-93-2)2-Methylbenzodthiazole-5-carbonitrile

Pureza:99%

Cantidad:5g

Precio ($):473.0